molecular formula C17H16F2N4O3S B2745413 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2034232-48-7

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2745413
CAS No.: 2034232-48-7
M. Wt: 394.4
InChI Key: IXSXPBGZQXOTKH-UHFFFAOYSA-N
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Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16F2N4O3S and its molecular weight is 394.4. The purity is usually 95%.
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Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring, an isoxazole moiety, and a thiophene group. Its molecular formula is C18H19F2N5O3SC_{18}H_{19}F_{2}N_{5}O_{3}S with a molecular weight of approximately 423.44 g/mol. The presence of the difluorocyclohexyl group is particularly noteworthy for its influence on biological activity.

Anticancer Properties

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity. The compound's structure allows it to interact with various molecular targets involved in cancer progression. For instance:

  • Mechanisms of Action : The oxadiazole scaffold has been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are critical in cancer cell proliferation . These interactions may lead to apoptosis in malignant cells.
  • Case Studies : In vitro studies have demonstrated that oxadiazole derivatives can effectively reduce the viability of several cancer cell lines, including breast and lung cancer cells. For example, modifications to the oxadiazole structure have improved cytotoxicity against these cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Spectrum of Activity : N-(3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl derivatives have shown efficacy against a range of bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

  • Inflammatory Pathways : The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 (cyclooxygenase-2), which are pivotal in inflammatory responses .

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound:

Structural FeatureBiological ActivityImpact
Oxadiazole Ring Anticancer, AntimicrobialEssential for enzyme inhibition
Difluorocyclohexyl Group Enhanced bioavailabilityIncreases lipophilicity
Isoxazole Moiety Modulates receptor interactionsInfluences binding affinity

The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to involve:

  • Enzyme Inhibition : Interference with critical enzymes involved in DNA synthesis and repair.
  • Receptor Modulation : Potential interactions with various cellular receptors that regulate growth and apoptosis.

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O3S/c18-17(19)5-3-10(4-6-17)15-21-14(26-23-15)9-20-16(24)11-8-12(25-22-11)13-2-1-7-27-13/h1-2,7-8,10H,3-6,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSXPBGZQXOTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CS4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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